N-甲基-4-(1,3-噻唑-2-基)苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

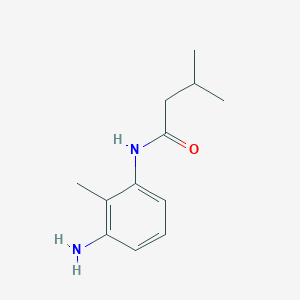

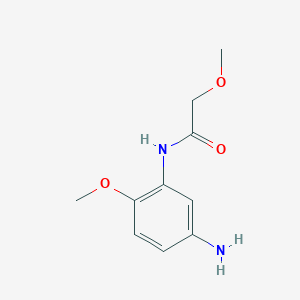

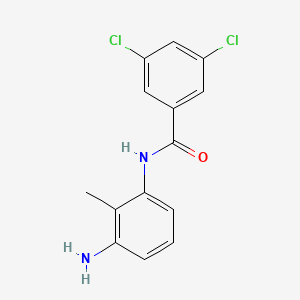

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is a compound that can be inferred to have a benzylamine moiety substituted with a thiazole ring and a methyl group. While the specific compound is not directly mentioned in the provided papers, the structure suggests it would have properties and reactivity similar to other thiazole derivatives discussed in the research. Thiazoles are heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including cyclization reactions and C-H bond functionalization. For instance, the synthesis of benzothiazoles from N-substituted arylamines and elemental sulfur is described as an atom economic and environmentally friendly method, involving double C-S bond formation through C-H bond functionalization . Another synthesis approach involves the cyclization of thioamide with chloroacetoacetate to yield thiazole derivatives . These methods highlight the versatility and efficiency of synthesizing thiazole-containing compounds, which could be applicable to the synthesis of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The crystal structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, reveals the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in stabilizing the molecular conformation . Similarly, the X-ray structure determination of a benzo[d]thiazole derivative provides insights into the optimized molecular geometry and the influence of substituents on the overall structure .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often facilitated by their nucleophilic sulfur and nitrogen atoms. For example, the synthesis of N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization and the reaction of bromoacetone . Additionally, the reactivity of thiazole derivatives towards electrophiles and their ability to form stable heterocyclic systems is demonstrated in the synthesis of 1,3,5-oxadiazinane-4-thiones and 1,3,5-triazinane-2-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. For instance, the thermal behavior of a benzo[d]thiazole derivative is studied using TG/DTA analysis, providing information on the material's stability against temperature . The spectral characteristics, including FT-IR, NMR, and UV-Vis spectroscopy, offer valuable data on the functional groups and electronic structure of these compounds .

科学研究应用

合成与表征

N-甲基-4-(1,3-噻唑-2-基)苄胺及其相关化合物在合成化学中是构建复杂分子的关键。从α-活性亚甲基酮中轻松一锅法合成噻唑-2(3H)-亚胺衍生物,其中使用苄胺,展示了该化合物在合成新颖结构中的重要性 (El-Sawah et al., 2020)。此外,制备羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物作为药物发现中的构建块,突显了噻唑衍生物在药物化学中的重要性 (Durcik et al., 2020)。

超分子凝胶剂

合成和表征了N-(噻唑-2-基)苄酰胺衍生物,以研究它们的凝胶行为。利用晶体工程方法阐明了甲基功能和S⋯O相互作用在凝胶/非凝胶行为中的作用对于理解分子相互作用并创造定制材料至关重要 (Yadav & Ballabh, 2020)。

抗菌和生物活性

合成和表征了各种基于噻唑的化合物,包括具有抗菌活性的香豆素噻唑衍生物,突显了这些分子的生物活性潜力。这些化合物不仅因其抗菌性质而重要,还因其融入聚合物以赋予理想特性,如抗菌性质而显著 (El‐Wahab et al., 2014)。此外,已合成并评估了4-(6-取代-1,3-苯并噻唑-2-基)氨基-1,3-噻唑-2-胺等化合物的抗菌和驱虫活性,展示了噻唑衍生物的治疗潜力 (Amnerkar et al., 2015)。

抗癌研究

设计、合成和评估N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苄酰胺对各种癌细胞系的抗癌活性表明这些化合物在癌症治疗和药物开发中的潜力 (Ravinaik et al., 2021)。

属性

IUPAC Name |

N-methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-9-2-4-10(5-3-9)11-13-6-7-14-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNMSLOSGSGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594508 |

Source

|

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine | |

CAS RN |

886851-31-6 |

Source

|

| Record name | N-Methyl-4-(2-thiazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)